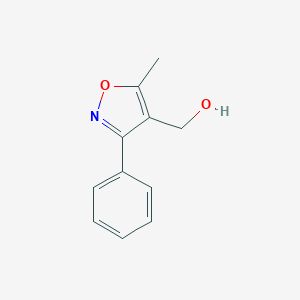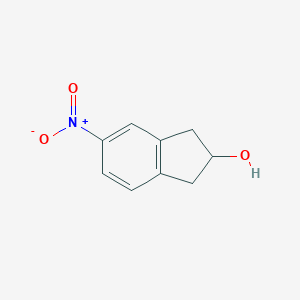
2-Hydroxy-5-nitroindane
Vue d'ensemble
Description
2-Hydroxy-5-nitroindane is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods can provide insights into its potential characteristics and applications. The compound appears to be related to the field of organic chemistry, with potential relevance in the synthesis of pharmaceuticals and pesticides, as well as in materials science for the development of polymers with specific properties .
Synthesis Analysis
The synthesis of compounds related to 2-Hydroxy-5-nitroindane involves multiple steps, including nitration, reduction, dehydration, epoxidation, and amination. For instance, the synthesis of 1-Animo-2-Hydroxy-6-Nitroindane, a compound with a similar structure, was achieved with a yield of 20.4% using these methods. The nitration step produced a main product and byproducts, which were separated by chromatography. The yield of epoxidation was improved by using m-CPBA, and the final product was purified by recrystallization .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the structure of 2-phenyl-5-nitroindazole was confirmed by X-ray analysis . Similarly, the structure of 2-nitro-2'-hydroxy-5'-methylazobenzene was studied using theoretical calculations and spectroscopic methods, which helped to determine the most probable isomeric structures in different solvents .
Chemical Reactions Analysis
The chemical reactivity of related nitro compounds has been explored in various studies. For instance, 5-hydroxy-4-nitrosobenzotriazoles and 6-hydroxy-7-nitrosoindazoles were synthesized and shown to split into different acrylic acids under certain conditions . The chemistry of 2-hydroxy-5-nitrobenzyl bromide was also studied, revealing its ability to form complexes with amino acid esters and undergo various reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated to understand their behavior and potential applications. For example, the 2-hydroxy-5-nitrobenzyl group was found to be an effective protecting group for diazeniumdiolates, displaying enhanced thermal stability and efficient release of nitric oxide in aqueous solutions. This property was utilized to create NO-releasing polymers with enhanced biocompatibility, as demonstrated in a porcine implant model .
Applications De Recherche Scientifique
Nitro Compound Applications in Biomedical Research
Nitro compounds, such as nitroimidazoles, have been extensively studied for their applications in medicinal chemistry. Nitroimidazoles are structurally unique, combining a nitro group with an imidazole ring, which gives these derivatives a wide range of potential applications. They have been actively researched for use as drugs, artificial diagnostics, and pathological probes. Specifically, nitroimidazoles have seen clinical use as anticancer, antimicrobial, and antiparasitic agents. This indicates that derivatives of nitro compounds, potentially including 2-Hydroxy-5-nitroindane, could have biomedical applications, particularly in the development of therapeutic agents and diagnostic tools (Li et al., 2018).
Nitro Compounds in Environmental Science
Nitro compounds also play a significant role in environmental science. For instance, the study of nitrous oxide (N2O) emissions, a potent greenhouse gas, involves understanding the microbial pathways, including those activated by ammonia-oxidizing bacteria, which can be influenced by various nitro compounds. Such research is crucial for developing strategies to mitigate N2O emissions in aquaculture and wastewater treatment, suggesting that nitro compounds like 2-Hydroxy-5-nitroindane could be relevant in environmental monitoring and management practices (Hu et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
5-nitro-2,3-dihydro-1H-inden-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9-4-6-1-2-8(10(12)13)3-7(6)5-9/h1-3,9,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPGHIYRAUSHOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395035 | |
| Record name | 2-Hydroxy-5-nitroindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-nitroindane | |
CAS RN |
16513-67-0 | |
| Record name | 2-Hydroxy-5-nitroindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

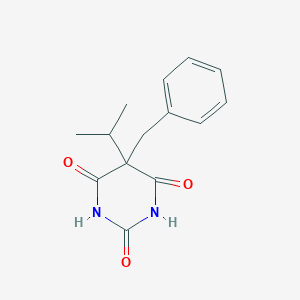
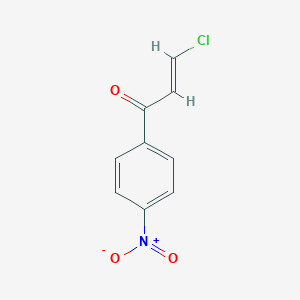

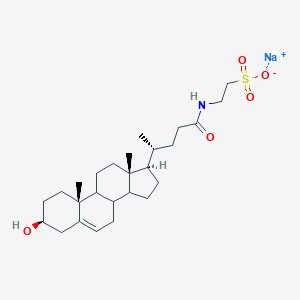
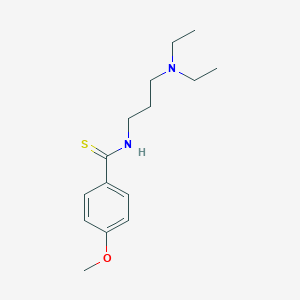
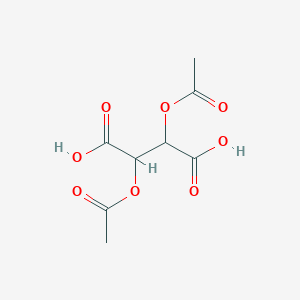
![trimethyl-[(2S,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B95404.png)
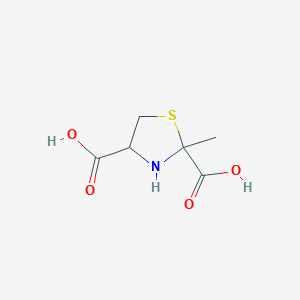

![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)


